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Compound of Interest

Compound Name: 2-Methylacetophenone

Cat. No.: B146604 Get Quote

Introduction

2-Methylacetophenone, also known as o-methylacetophenone, is an aromatic ketone with the

chemical formula C₉H₁₀O. It is a colorless liquid at room temperature and finds applications in

various fields, including as a flavoring agent and an intermediate in organic synthesis. A

thorough understanding of its spectroscopic properties is crucial for its identification,

characterization, and quality control in research and industrial settings. This guide provides a

comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2-Methylacetophenone, complete with experimental protocols and

visual aids to facilitate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of

protons, their chemical environment, and their proximity to other protons. The ¹H NMR

spectrum of 2-Methylacetophenone is typically run in a deuterated solvent such as

chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for 2-Methylacetophenone in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.66 Doublet 1H Ar-H

7.34 Triplet 1H Ar-H

7.23 Triplet 1H Ar-H

7.21 Doublet 1H Ar-H

2.54 Singlet 3H -COCH₃

2.51 Singlet 3H Ar-CH₃

Data sourced from publicly available spectral databases.[1]

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of

carbon atoms in a molecule.

Table 2: ¹³C NMR Data for 2-Methylacetophenone in CDCl₃

Chemical Shift (δ) ppm Assignment

201.2 C=O

138.2 Ar-C (quaternary)

137.8 Ar-C (quaternary)

131.8 Ar-CH

130.8 Ar-CH

128.4 Ar-CH

125.5 Ar-CH

29.5 -COCH₃

21.4 Ar-CH₃
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Data sourced from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of a liquid sample like 2-Methylacetophenone is

as follows:

Sample Preparation: Dissolve approximately 5-20 mg of 2-Methylacetophenone in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] The use

of a deuterated solvent is necessary to avoid large solvent signals that would obscure the

analyte's signals.[2] It is crucial to ensure the sample is free of any solid particles, which can

be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.

[3]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's

magnetic field needs to be shimmed to achieve homogeneity, which results in sharp spectral

lines.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a

larger number of scans and/or a higher sample concentration may be required.[4]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The

residual solvent peak is often used as a secondary internal reference.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 2-Methylacetophenone shows characteristic absorption bands

corresponding to its functional groups.

Table 3: Key IR Absorption Bands for 2-Methylacetophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~3060-3020 Medium Aromatic C-H stretch

~2960-2850 Medium Aliphatic C-H stretch

~1685 Strong C=O (ketone) stretch

~1600, ~1460 Medium-Strong Aromatic C=C stretch

~760 Strong
C-H out-of-plane bend (ortho-

disubstituted)

Data sourced from publicly available spectral databases.[5]

IR Functional Group Correlation for 2-Methylacetophenone

2-Methylacetophenone Structure

Characteristic IR Peaks (cm⁻¹) Functional Groups

      O
     //
    C

   / \n  CH3  C6H4-CH3

~1685 C=O (Ketone)

~3060-3020 Aromatic C-H

~2960-2850 Aliphatic C-H

~1600, ~1460 Aromatic C=C

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://nmr.chem.cornell.edu/new-users/training/nmr-sample-preparation/
https://www.benchchem.com/product/b146604?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Correlation of key IR peaks with functional groups in 2-Methylacetophenone.

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like 2-Methylacetophenone, Attenuated Total Reflectance (ATR) FT-IR is a

common and convenient method.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This will be subtracted from the sample spectrum to remove any signals from the

atmosphere (e.g., CO₂ and water vapor).

Sample Application: A small drop of 2-Methylacetophenone is placed directly onto the ATR

crystal.[7]

Data Acquisition: The FT-IR spectrum is then recorded. Multiple scans are typically averaged

to improve the signal-to-noise ratio.[8]

Cleaning: After the measurement, the sample is wiped off the crystal using a suitable solvent

(e.g., isopropanol or acetone).

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and the fragmentation pattern of a molecule.

Mass Spectrometry Data
Electron Ionization (EI) is a common ionization method for volatile compounds like 2-
Methylacetophenone.

Table 4: Key Mass Spectral Peaks for 2-Methylacetophenone
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m/z Relative Intensity (%) Assignment

134 ~30 [M]⁺ (Molecular Ion)

119 ~92 [M - CH₃]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

65 ~23 [C₅H₅]⁺

43 ~15 [CH₃CO]⁺

Data sourced from publicly available spectral databases.[5]

Key Fragmentation Pathways of 2-Methylacetophenone (EI-MS)
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Click to download full resolution via product page

Caption: Major fragmentation pathways of 2-Methylacetophenone in EI-MS.

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile

organic compounds.

Sample Preparation: A dilute solution of 2-Methylacetophenone is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10

µg/mL.[9]

GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the gas

chromatograph. The compound travels through a capillary column and is separated from

other components based on its boiling point and interaction with the column's stationary

phase.
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Ionization: As the 2-Methylacetophenone elutes from the GC column, it enters the mass

spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[10][11]

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

the relative abundance of ions versus their m/z ratio.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b146604?utm_src=pdf-custom-synthesis
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://www.nanalysis.com/nmready-blog/2024/2/28/guide-preparing-a-sample-for-nmr-analysis-part-i
https://www.nanalysis.com/nmready-blog/2024/2/28/guide-preparing-a-sample-for-nmr-analysis-part-i
https://nmr.chem.umn.edu/samprep.html
https://nmr.ceitec.cz/download/140
https://nmr.chem.cornell.edu/new-users/training/nmr-sample-preparation/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.uoguelph.ca/aac/system/files/GC-MS%20Sample%20Preparation%20Guidelines-2021.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648359/
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.benchchem.com/product/b146604#spectroscopic-data-of-2-methylacetophenone-nmr-ir-ms
https://www.benchchem.com/product/b146604#spectroscopic-data-of-2-methylacetophenone-nmr-ir-ms
https://www.benchchem.com/product/b146604#spectroscopic-data-of-2-methylacetophenone-nmr-ir-ms
https://www.benchchem.com/product/b146604#spectroscopic-data-of-2-methylacetophenone-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146604?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

